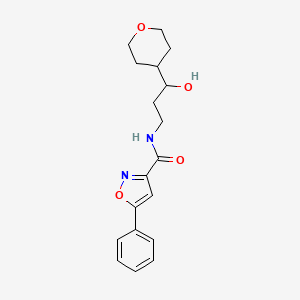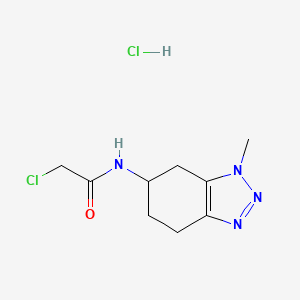![molecular formula C19H22N2O B2941014 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide CAS No. 1025287-30-2](/img/structure/B2941014.png)
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a bicyclo[2.2.1]heptane moiety, a cyano group, and a phenyl group. The bicyclo[2.2.1]heptane moiety is a type of cycloalkane with two three-membered rings . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom . The phenyl group (C6H5-) is a functional group that consists of a six-membered aromatic ring, minus one hydrogen, allowing it to bond to other atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic system and the various functional groups. The bicyclo[2.2.1]heptane system is rigid and would confer a specific three-dimensional shape to the molecule . The cyano and phenyl groups would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The cyano group is polar and can participate in a variety of reactions, including nucleophilic addition and reduction . The phenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-(1-{bicyclo[22Compounds with similar structures have been found to inhibit human soluble epoxide hydrolase (hseh) . hsEH is an enzyme involved in the metabolism of fatty acids and has been linked to inflammatory diseases, pain, and cancer .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target, hseh, by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of hsEH can affect various biochemical pathways. hsEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules that play roles in inflammation, blood pressure regulation, and angiogenesis . By inhibiting hsEH, this compound could potentially alter these pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pathways it affects through hsEH inhibition. Potential effects could include reduced inflammation, altered blood pressure regulation, and changes in angiogenesis .
Propiedades
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyano-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13(18-11-15-7-8-16(18)10-15)21-19(22)17(12-20)9-14-5-3-2-4-6-14/h2-6,9,13,15-16,18H,7-8,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLWYYYRWKWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)







![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)

